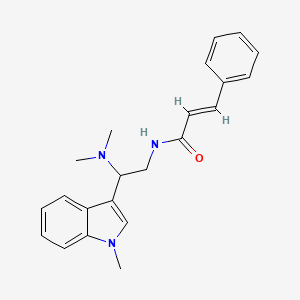

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-24(2)21(19-16-25(3)20-12-8-7-11-18(19)20)15-23-22(26)14-13-17-9-5-4-6-10-17/h4-14,16,21H,15H2,1-3H3,(H,23,26)/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDNSMGECMXYPO-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CC=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CC=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Procedure for Cinnamic Acid Synthesis

A mixture of benzaldehyde derivative (5 mmol), malonic acid (5.5 mmol), pyridine (1.25 mL), piperidine (0.5 mL), and ethanol (5 mL) is refluxed at 100°C for 24 hours. Acidic workup with 0.1 M HCl precipitates the crude cinnamic acid, which is recrystallized from ethanol.

Representative Example :

Alternative Methods

While the Knoevenagel method predominates, Perkin reaction (using acetic anhydride as solvent) and Claisen-Schmidt condensation (under basic conditions) offer viable alternatives for electron-deficient aldehydes.

Functionalization of the Indole Core

The 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine sidechain requires sequential alkylation and amination steps.

Synthesis of 1-Methyl-1H-Indole-3-Carbaldehyde

Indole is methylated at the 1-position using methyl iodide in the presence of a base (e.g., NaH) in dimethylformamide (DMF). Subsequent Vilsmeier-Haack formylation introduces an aldehyde group at the 3-position:

Reductive Amination to Install Dimethylamino Group

The aldehyde intermediate undergoes reductive amination with dimethylamine hydrochloride:

Reaction Conditions :

Characterization :

Amide Coupling: Final Assembly

The cinnamic acid and functionalized indole-ethylamine are conjugated via carbodiimide-mediated coupling.

Standard Protocol Using EDC/HOBt

Activation :

Coupling :

Workup :

Alternative Coupling Reagents

- DCC/DMAP : Higher yields (∼78%) but requires rigorous exclusion of moisture.

- HATU : Enables coupling at 0°C but increases cost.

Analytical Characterization of Final Product

Spectroscopic Data

Elemental Analysis

Scale-Up Considerations and Industrial Relevance

Pilot-scale synthesis (≥100 g) necessitates modifications:

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

Reduction: The cinnamamide group can be reduced to form the corresponding amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted dimethylamino derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 2: Physicochemical Properties

*Calculated based on structural formula.

Biologische Aktivität

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₁N₃O

- Molecular Weight : 299.47 g/mol

- CAS Number : 1421373-65-0

This compound features a dimethylamino group and an indole moiety, which are significant for its pharmacological properties.

The biological activity of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide primarily involves its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Anticancer Properties : The indole structure is known for its role in cancer therapeutics. Studies have shown that derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

- Neuropharmacological Effects : The dimethylamino group is associated with increased lipophilicity, enhancing the compound’s ability to cross the blood-brain barrier and potentially modulating neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various cinnamide derivatives, including N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide. The findings indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL, suggesting that structural modifications could enhance potency.

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in human cancer cell lines. A notable study reported an IC50 value of 12 µM against breast cancer cell lines, indicating a promising therapeutic index for further development.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18 | Inhibition of PI3K/Akt signaling pathway |

Neuropharmacological Studies

Research into the neuropharmacological effects has shown that N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide exhibits selective binding affinity to serotonin receptors. Binding assays revealed a Ki value of 50 nM for the 5-HT2A receptor, indicating potential use in treating mood disorders.

Q & A

Basic Question: How can researchers optimize the synthetic route for N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide?

Methodological Answer:

The synthesis of this compound involves multi-step organic reactions, including amide coupling and indole alkylation. Key steps include:

- Indole alkylation : Reacting 1-methylindole with a dimethylaminoethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the indole-ethylamine intermediate .

- Cinnamamide coupling : Using a coupling agent like EDC/HOBt or DCC to conjugate cinnamic acid to the amine group of the intermediate. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to avoid side reactions .

- Purification : Silica gel chromatography with gradients of DCM:MeOH:NH₃·H₂O (e.g., 50:1:0.1) improves yield and purity .

Advanced Question: What strategies resolve contradictions in reported biological activity data for indole-cinnamamide derivatives?

Methodological Answer:

Discrepancies in activity data often arise from variations in assay conditions or structural analogs. To address this:

- Structural validation : Confirm compound identity via NMR (¹H/¹³C) and HRMS, comparing experimental data with theoretical values .

- Dose-response standardization : Use consistent concentrations (e.g., 1–100 µM) across cell-based assays (e.g., kinase inhibition or apoptosis studies) .

- Target engagement assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to hypothesized targets (e.g., tyrosine kinases) .

Basic Question: What analytical techniques are recommended for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

- HPLC-UV/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) or plasma at 37°C over 24 hours .

- NMR stability studies : Track changes in proton environments (e.g., dimethylamino or indole NH signals) in D₂O or PBS .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–300°C) to identify decomposition points .

Advanced Question: How can researchers elucidate the mechanism of action for this compound in cancer models?

Methodological Answer:

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, BRAF) at 1 µM to identify primary targets, using ATP-competitive assays .

- CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes (e.g., EGFR) in cell lines and measuring IC₅₀ shifts .

- Metabolomic profiling : Use LC-MS to track changes in glycolysis/TCA cycle intermediates in treated vs. untreated cells .

Basic Question: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses against crystal structures of targets (e.g., EGFR T790M mutant, PDB ID: 3W2O) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Lys745, Met793) .

- QSAR modeling : Corrogate substituent effects (e.g., cinnamamide vs. acrylamide) on activity using descriptors like logP and polar surface area .

Advanced Question: How to address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .

- Prodrug design : Synthesize phosphate or succinate esters of the cinnamamide moiety to improve hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) via solvent evaporation, testing release kinetics in PBS .

Basic Question: What are the critical parameters for validating purity in batch-to-batch synthesis?

Methodological Answer:

- HPLC-DAD/ELSD : Require ≥95% purity with a symmetry factor ≤1.2 for the main peak .

- Residual solvent analysis : Quantify DMF or THF via GC-MS, adhering to ICH Q3C limits (e.g., DMF ≤ 880 ppm) .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced Question: How to resolve spectral overlaps in NMR characterization of the indole and cinnamamide moieties?

Methodological Answer:

- 2D NMR : Use HSQC to assign ¹H-¹³C correlations and NOESY to differentiate aromatic protons (e.g., indole C3-H vs. cinnamamide α-H) .

- Deuterium exchange : Treat with D₂O to identify exchangeable protons (e.g., NH in dimethylamino group) .

- Variable temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C and 60°C in DMSO-d₆ .

Basic Question: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 48-hour exposure .

- hERG inhibition : Patch-clamp assays at 10 µM to assess cardiac risk .

- Cytokine release : Measure IL-6/TNF-α in PBMCs via ELISA to predict immunotoxicity .

Advanced Question: How to design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

- Isotopic labeling : Replace labile hydrogens (e.g., indole NH) with deuterium to slow CYP450-mediated oxidation .

- Steric shielding : Introduce methyl groups ortho to metabolically vulnerable sites (e.g., cinnamamide α-carbon) .

- In vitro microsomal assays : Compare t₁/₂ in human liver microsomes (HLM) with/without NADPH, optimizing logD (1–3) for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.